molecular formula C9H12N2 B11757179 N-Cyclobutyl-3-pyridinamine

N-Cyclobutyl-3-pyridinamine

Cat. No.: B11757179
M. Wt: 148.20 g/mol
InChI Key: CIOWUBZSOMDPAX-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-pyridinamine is an organic compound with the chemical formula C9H12N2. It is a derivative of pyridine, where the amino group is substituted at the third position with a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-pyridinamine typically involves the reaction of cyclobutylamine with 3-bromopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-pyridinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclobutyl-3-pyridinamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-pyridinamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-2-pyridinamine
  • N-Cyclobutyl-4-pyridinamine
  • N-Cyclopropyl-3-pyridinamine

Uniqueness

N-Cyclobutyl-3-pyridinamine is unique due to the position of the cyclobutyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-cyclobutylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-3-8(4-1)11-9-5-2-6-10-7-9/h2,5-8,11H,1,3-4H2

InChI Key

CIOWUBZSOMDPAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CN=CC=C2

Origin of Product

United States

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